Product packaging for perfluorooctyl acrylate(Cat. No.:CAS No. 15498-45-0)

perfluorooctyl acrylate

Cat. No.: B095788
CAS No.: 15498-45-0
M. Wt: 490.11 g/mol
InChI Key: OFHKMSIZNZJZKM-UHFFFAOYSA-N
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Description

Contextual Significance within Fluoropolymer Science and Related Disciplines

Perfluorooctyl acrylate (B77674) is a monomer used in the synthesis of fluoropolymers. These polymers are known for their exceptional properties, including high thermal and chemical stability, hydrophobicity, lipophobicity, and low surface energy. rsc.orgacs.org The incorporation of the perfluorooctyl group into an acrylate backbone results in polymers with a unique combination of characteristics.

In fluoropolymer science, perfluorooctyl acrylate is a key building block for creating surfaces with specialized properties. Polymers derived from this monomer, such as poly(this compound), are utilized in applications requiring water and oil repellency, anti-fouling surfaces, and low friction coefficients. rsc.orgresearchgate.net These properties are attributed to the self-organization of the perfluoroalkyl side chains, which form ordered, low-energy surfaces. acs.orgresearchgate.net The study of such polymers contributes to the understanding of surface chemistry and the development of advanced materials for various technological applications.

Evolution of Research Themes and Scholarly Contributions to this compound

Initial research on perfluoroalkyl acrylates, including this compound, focused on their synthesis and polymerization to create materials with desirable surface properties. google.com Early studies explored various polymerization techniques, such as bulk, solution, and emulsion polymerization, to produce homopolymers and copolymers. google.com The primary goal was to harness the unique characteristics of the perfluoroalkyl chains for applications in textiles, coatings, and other surface treatments. rsc.orgresearchgate.net

Over time, research has evolved to include more sophisticated polymerization methods, such as atom-transfer radical polymerization (ATRP) and single electron transfer-living radical polymerization (SET-LRP). rsc.orgacs.org These techniques allow for greater control over the polymer architecture, leading to well-defined polymers with specific molecular weights and distributions. rsc.org This has enabled more detailed investigations into the structure-property relationships of poly(this compound) and its derivatives.

More recently, the environmental fate and potential degradation of fluorotelomer-based polymers, including those derived from this compound, have become a significant area of research. acs.orgnih.gov Studies have investigated the potential for these polymers to act as sources of per- and polyfluoroalkyl substances (PFAS) in the environment, shifting the research focus to include environmental chemistry and toxicology. acs.orgnih.gov

Current Research Landscape and Key Areas of Focus for this compound Studies

The current research landscape for this compound is multifaceted, encompassing materials science, polymer chemistry, and environmental science. Key areas of focus include:

Advanced Polymer Architectures: Synthesis of novel copolymers and block copolymers containing this compound to create materials with tailored properties for specific applications, such as superamphiphobic coatings and self-healing materials. acs.org

Surface Properties and Molecular Aggregation: Detailed studies on the self-assembly and molecular aggregation of poly(this compound) to understand the formation of low-energy surfaces and their interaction with various liquids and biological entities. acs.orgacs.orgelsevierpure.com

Environmental Degradation and Fate: Investigation into the biodegradation and abiotic degradation pathways of polymers containing this compound in different environmental compartments, such as soil and water. acs.orgnih.govresearchgate.net This includes identifying degradation products and assessing their environmental impact.

Development of Alternatives: In response to concerns about long-chain PFAS, research is also exploring the synthesis and properties of polymers based on shorter-chain perfluoroalkyl acrylates as potential alternatives. mdpi.com

Scope and Academic Research Focus of the Review on this compound

This review provides a focused analysis of the chemical compound this compound, strictly adhering to the outlined sections. The scope is limited to its contextual significance in fluoropolymer science, the historical evolution of its research, and the current key areas of academic investigation. The content will detail research findings related to its synthesis, polymerization, and the properties of the resulting polymers. Furthermore, it will cover the environmental aspects of its degradation. Information outside of this defined scope, such as dosage, administration, and safety profiles, is expressly excluded. The article will conclude with a table of all chemical compounds mentioned.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H3F17O2 B095788 perfluorooctyl acrylate CAS No. 15498-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H3F17O2/c1-2-3(29)30-11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHKMSIZNZJZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H3F17O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572135
Record name Heptadecafluorooctyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15498-45-0
Record name Heptadecafluorooctyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Perfluorooctyl Acrylate

Monomer Synthesis and Derivatization Routes

The synthesis of perfluorooctyl acrylate (B77674) monomers typically involves the esterification of a perfluoroalkyl-containing alcohol with an acrylic acid derivative. The specific structure of the perfluoroalkyl alcohol is a key determinant of the final monomer's properties.

Synthesis of 2-(Perfluorooctyl)ethyl Acrylate (FAC8) and Structurally Related Monomers

The most common monomer in this class is 2-(perfluorooctyl)ethyl acrylate, often abbreviated as FAC8. Its synthesis is a straightforward esterification reaction between 2-(perfluorooctyl)ethanol and acryloyl chloride in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.

Reactants: 2-(perfluorooctyl)ethanol, Acryloyl Chloride, Triethylamine

Solvent: Typically a polar aprotic solvent like Tetrahydrofuran (THF)

Reaction: The perfluoroalkylethanol is reacted with acryloyl chloride. Triethylamine acts as an acid scavenger.

Structurally related monomers can be synthesized by varying the length of the perfluoroalkyl chain (e.g., perfluorobutyl or perfluorohexyl) or by using methacryloyl chloride in place of acryloyl chloride to produce the corresponding methacrylate (B99206) monomer. For instance, 2-(perfluorooctyl)ethyl methacrylate is synthesized using methacryloyl chloride. chemicalbook.com

Below is an interactive data table summarizing the synthesis of FAC8 and related monomers.

Monomer NamePerfluoroalkyl AlcoholAcyl ChlorideBase
2-(Perfluorooctyl)ethyl Acrylate (FAC8)2-(Perfluorooctyl)ethanolAcryloyl ChlorideTriethylamine
2-(Perfluorobutyl)ethyl Acrylate2-(Perfluorobutyl)ethanolAcryloyl ChlorideTriethylamine
2-(Perfluorohexyl)ethyl Acrylate2-(Perfluorohexyl)ethanolAcryloyl ChlorideTriethylamine
2-(Perfluorodecyl)ethyl Acrylate2-(Perfluorodecyl)ethanolAcryloyl ChlorideTriethylamine
2-(Perfluorooctyl)ethyl Methacrylate2-(Perfluorooctyl)ethanolMethacryloyl ChlorideTriethylamine

Exploration of Alternative Precursor Compounds and Intermediate Reactants

Research into alternative synthetic routes often focuses on avoiding the use of acyl chlorides or developing more cost-effective or environmentally benign precursors. One alternative involves the direct esterification of acrylic acid with the corresponding fluorinated alcohol, using an acid catalyst and removing the water byproduct to drive the reaction to completion.

Another approach involves the use of switchable ionic liquids. For example, a catalyst-free synthesis of acrylic precursors like methyl propionate (B1217596) and methyl methacrylate has been demonstrated using an organic superbase and reversible CO2 capture. rsc.org This methodology could potentially be adapted for fluorinated acrylates.

Intermediate reactants can also be derived from different starting materials. For instance, perfluoroalkanesulfonyl halides can be added to unsaturated alcohols, followed by dehydrohalogenation and reduction to yield perfluoroalkyl alkanols, which can then be esterified. rsc.org

Polymerization Techniques for Perfluorooctyl Acrylate Homopolymers

The polymerization of this compound can be achieved through several methods, each offering different levels of control over the polymer architecture and properties.

Conventional Free Radical Polymerization

Conventional free radical polymerization is a widely used method for polymerizing this compound. This technique typically employs a thermal initiator, such as 2,2′-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, to generate free radicals and initiate polymerization. acs.org

Initiators: AIBN, Potassium Persulfate, Benzoyl Peroxide. acs.org

Method: The monomer and initiator are dissolved in a suitable solvent and heated to decompose the initiator and start the polymerization process.

Characteristics: This method is robust and straightforward but offers limited control over molecular weight distribution (polydispersity) and polymer architecture.

A study on a catechol-bearing fluoropolymer utilized conventional radical copolymerization of 2-(perfluorooctyl)ethyl acrylate (FAC8) with a catechol-bearing monomer using AIBN as the initiator. acs.org

Controlled/Living Radical Polymerization Strategies (e.g., ATRP, RAFT)

To achieve well-defined polymers with narrow molecular weight distributions and complex architectures, controlled/living radical polymerization techniques are employed. vt.edu

Atom Transfer Radical Polymerization (ATRP): ATRP allows for the synthesis of polymers with controlled molecular weights and low polydispersity. For fluorinated acrylates, this process often involves a transition metal catalyst, typically a copper complex, and an alkyl halide initiator. Research has shown the successful ATRP of fluorinated (meth)acrylates in supercritical carbon dioxide using a fluoroalkyl-substituted 2,2'-bipyridine (B1663995) ligand. researchgate.net Activators Generated by Electron Transfer for Atom Transfer Radical Polymerization (AGET ATRP) has been used to obtain block copolymers of 1H,1H,2H,2H-perfluorodecyl acrylate. researchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is another versatile controlled radical polymerization technique that utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. wikipedia.org This method has been successfully applied to the polymerization of various fluorinated acrylates, yielding polymers with controlled molecular weights and narrow dispersities (Đ ≈ 1.1). researchgate.net For example, RAFT has been used for the polymerization of 2,2,3,3,4,4,4-heptafluorobutyl acrylate. researchgate.net

The table below summarizes typical conditions for controlled polymerization of fluorinated acrylates.

Polymerization MethodKey ComponentsTypical MonomersOutcome
ATRP Copper Catalyst, Alkyl Halide Initiator, LigandFluorinated (meth)acrylatesWell-defined polymers, low dispersity. researchgate.net
RAFT Chain Transfer Agent (CTA), Radical InitiatorFluorinated acrylatesControlled molecular weight, narrow dispersity. researchgate.net

Emulsion Polymerization Approaches for Poly(this compound)

Emulsion polymerization is a common industrial process used to produce polymer latexes. For fluorinated acrylates, this process involves dispersing the monomer in water with the aid of a surfactant and initiating polymerization with a water-soluble initiator.

Method: The monomer is emulsified in water using a surfactant. A water-soluble initiator, like potassium persulfate, is added to the aqueous phase to start the polymerization within the monomer-swollen surfactant micelles.

Core-Shell Polymerization: A notable approach is the semi-continuous seeded emulsion polymerization to create core-shell nanoparticles. mdpi.comgoogle.com In this method, a non-fluorinated acrylic core is first polymerized, followed by the sequential addition of the fluorinated acrylate monomer to form a shell. mdpi.comgoogle.com This concentrates the expensive fluorinated monomer on the surface of the latex particle, maximizing its effect. google.com

Emulsifier-Free Approaches: Research has also explored emulsifier-free emulsion polymerization, such as reverse iodine transfer polymerization (RITP), to avoid the potential negative effects of residual emulsifiers on the final polymer film's properties. mdpi.comnih.gov

Kinetic and Mechanistic Studies of Perfluorooctyl Acrylate Polymerization

Free Radical Polymerization Mechanisms

Free radical polymerization is a common method for producing polymers from fluorinated acrylates. The process involves the sequential steps of initiation, propagation, chain transfer, and termination. The bulky and highly electronegative perfluorooctyl group significantly influences the reactivity of the monomer and the propagating radical, thereby affecting the kinetics of each step.

The initiation of free radical polymerization of perfluorooctyl acrylate (B77674) involves the generation of active radical species that can attack the monomer's vinyl group. This can be achieved through several methods:

Thermal Initiators: Compounds like 2,2'-azobisisobutyronitrile (AIBN) are frequently used. researchgate.netdergipark.org.tr When heated, AIBN decomposes to form two cyanoisopropyl radicals and a molecule of nitrogen gas. These radicals then initiate the polymerization chain. In copolymerization studies of related fluorinated methacrylates, AIBN has been used effectively in solvents like toluene. dergipark.org.trdergipark.org.tr

Radiolysis: Polymerization can be initiated by radicals formed during radiolysis, for instance, by using γ-radiation. fluorine1.ru This method can be applied to the monomer in both liquid (300 K) and solid glassy states (77 K). fluorine1.ru

Oxygen-Initiated Polymerization: At high temperatures (above 140°C), molecular oxygen can act as an initiator for the polymerization of alkyl acrylates. westlake.edu.cn This process involves the reaction of oxygen with the monomer to form a triplet diradical intermediate, which then proceeds to initiate polymerization. westlake.edu.cn

Initiated Chemical Vapor Deposition (iCVD): In this solvent-free technique, a radical initiator, such as tert-butyl peroxide (TBPO), is thermally decomposed in the gas phase. acs.org The resulting radicals, like tert-butoxy (B1229062) radicals, then initiate polymerization on a substrate where the monomer is adsorbed. acs.org

The primary radical species generated depends on the initiation method. For instance, with AIBN, the initiating species is the 2-cyano-2-propyl radical, while with TBPO, it is the tert-butoxy radical. dergipark.org.tracs.org

Once initiated, the polymer chain grows through the successive addition of monomer molecules to the active radical center in the propagation step. The large perfluorooctyl side chain introduces significant steric hindrance, which can affect the propagation rate constant (k_p). Computational studies on the copolymerization of 2-perfluorooctyl ethyl methacrylate (B99206) (a closely related monomer) with methyl methacrylate (MMA) have shown that the reactivity ratio of the fluorinated monomer is higher than that of MMA. researchgate.netdergipark.org.tr

Chain transfer reactions are crucial as they terminate a growing polymer chain while simultaneously creating a new radical to start another chain. These reactions can occur to the monomer, polymer, or a chain transfer agent. In acrylate polymerization, intramolecular chain transfer, also known as backbiting, is a significant secondary reaction. drexel.edumdpi.com This process leads to the formation of a more stable tertiary mid-chain radical, which is less reactive in propagation. drexel.edu Intermolecular chain transfer to the polymer also occurs, leading to the formation of long-chain branches, particularly at high monomer conversions. mdpi.comnih.gov The presence of the perfluoroalkyl group can influence the likelihood and rate of these transfer reactions.

Termination reactions bring the growth of a polymer chain to a halt. In free radical polymerization, this typically occurs through two primary mechanisms:

Combination (or Coupling): Two growing polymer radicals combine to form a single, non-reactive polymer chain.

Disproportionation: A hydrogen atom is transferred from one polymer radical to another, resulting in two polymer chains: one with a saturated end and one with an unsaturated end.

Studies on general acrylate polymerization have shown that termination is often diffusion-controlled from very early stages of the reaction. fluorine1.ruimaging.org The bulky perfluorinated side chains in poly(perfluorooctyl acrylate) radicals can further decrease their mobility, leading to a reduction in the kinetic constant for termination. fluorine1.ru This phenomenon, known as the gel effect or Trommsdorff–Norrish effect, causes a rapid increase in the polymerization rate. fluorine1.ru The termination mechanism directly impacts the final polymer architecture and molecular weight distribution. For instance, combination leads to a doubling of the molecular weight compared to the individual chains that combined. nih.gov

Determining the kinetic parameters for the polymerization of fluorinated acrylates presents experimental challenges. dergipark.org.trresearchgate.net As an alternative, quantum computational methods, such as Density Functional Theory (DFT), have been employed to investigate the kinetics and mechanism. researchgate.netdergipark.org.trdergipark.org.tr

For the copolymerization of 2-perfluorooctyl ethyl methacrylate (FOEMA) and methyl methacrylate (MMA), reaction rate constants for propagation (k_p) have been calculated using transition state theory. researchgate.netdergipark.org.tr These computational models examine self-propagation (e.g., FOEMA radical adding to a FOEMA monomer) and cross-propagation (e.g., FOEMA radical adding to an MMA monomer). The results indicate that the reactivity ratio of FOEMA is higher than that of MMA and that the different rate constants in self- and cross-propagation lead to a random polymer structure. researchgate.netdergipark.org.trdergipark.org.tr

Reaction TypeReactantsCalculated Propagation Rate Constant (k_p)
Self-PropagationR-FOEMA + FOEMAData Not Publicly Available
Self-PropagationR-MMA + MMAData Not Publicly Available
Cross-PropagationR-FOEMA + MMAData Not Publicly Available
Cross-PropagationR-MMA + FOEMAData Not Publicly Available

Note: The specific calculated values for the propagation rate constants from the cited computational studies are not available in the public abstracts. The table structure is provided to illustrate how such data would be presented.

Photopolymerization and UV Curing Systems for this compound Derivatives

Photopolymerization, or UV curing, is a rapid, solvent-free, and energy-efficient method for converting liquid monomers and oligomers into solid cross-linked polymers. mdpi.comresearchgate.net This technique is particularly valuable for creating coatings and thin films. This compound and its derivatives are often incorporated into UV-curable formulations to impart hydrophobicity and low surface energy to the final cured film. mdpi.commdpi.comemerald.com

The process is initiated by a photoinitiator, which absorbs UV light to generate reactive species, typically free radicals. itu.edu.tr A common photoinitiator used in formulations containing fluorinated acrylates is 2,2-dimethoxy-2-phenylacetophenone. emerald.com Once generated, these radicals initiate the polymerization of the acrylate double bonds, following the general mechanisms of free radical polymerization.

In practice, a small amount (often less than 1% by weight) of a monomer like 2-(n-perfluorooctyl)ethylacrylate is added to a standard acrylic resin formulation. emerald.com Upon UV irradiation, the fluorinated monomer copolymerizes with the base resin. Due to the low surface energy of the perfluoroalkyl chains, these segments tend to migrate to the air-coating interface during the curing process. This results in a cured film whose surface is rich in fluorine, exhibiting high water contact angles and other desirable surface properties, while the bulk properties of the coating remain largely unchanged. emerald.com The efficiency of this surface modification depends on the structure of the fluorinated monomer, its concentration, and the curing conditions. emerald.com

Copolymerization Strategies and Advanced Polymer Architectures Based on Perfluorooctyl Acrylate

Random Copolymerization with Hydrocarbon Monomers

The random copolymerization of perfluorooctyl acrylate (B77674) (PFOA) with various hydrocarbon monomers is a significant strategy for tailoring the properties of fluorinated polymers. This approach allows for the development of materials with a balance of properties derived from both the fluorinated and non-fluorinated components.

Determination of Reactivity Ratios and Monomer Sequence Distribution

The determination of monomer reactivity ratios is crucial for understanding the copolymerization behavior and predicting the final copolymer composition and monomer sequence distribution. These ratios, denoted as r1 and r2, indicate the relative preference of a growing polymer chain ending in one monomer to add the same monomer versus the other comonomer.

Several studies have investigated the reactivity ratios for the copolymerization of fluorinated acrylates with common hydrocarbon monomers like styrene and methyl methacrylate (B99206) (MMA). For instance, the copolymerization of styrene with various fluorinated acrylates has been conducted via free radical polymerization. The reactivity ratios for these systems were determined using methods such as the Fineman–Ross and Kelen–Tüdos methods. zendy.iordd.edu.iqresearchgate.net

Similarly, the kinetics of the free radical copolymerization of methyl methacrylate with 2-perfluorooctyl ethyl methacrylate have been investigated. researchgate.netresearchgate.net Computational quantum chemistry approaches have been employed as an alternative to experimental methods to determine reaction rate constants for propagation. researchgate.net These studies have shown that the reactivity ratio of 2-perfluorooctyl ethyl methacrylate is higher than that of methyl methacrylate, and the reaction conditions can lead to a random polymer structure due to varying rate constants in self and cross propagation. researchgate.net

The monomer sequence distribution, which describes the arrangement of monomer units along the polymer chain, can be characterized using parameters like the run number. researchgate.net This parameter represents the average number of monomer sequences per 100 monomer units and provides insight into the degree of randomness or blockiness in the copolymer. researchgate.net

Interactive Data Table: Reactivity Ratios of Perfluorooctyl Acrylate (M1) with Hydrocarbon Monomers (M2)

M2 Monomerr1 (PFOA)r2 (M2)MethodReference
Styrene0.9260.238Conventional Radical Polymerization frontiersin.org
Methyl Methacrylate>1<1Quantum Chemistry researchgate.net

Note: The exact values can vary depending on the specific experimental conditions.

Influence of Comonomer Structure and Composition on Copolymerization Behavior

For example, the copolymerization of ω-perfluorooctylalkyl acrylate with butyl acrylate has been shown to produce copolymers with low surface energies. researchgate.net The length of the hydrocarbon spacer between the perfluorinated side chain and the ester group, as well as the concentration of the fluorinated monomer, have a considerable impact on the surface properties of the resulting copolymers. researchgate.net

The choice of comonomer also affects the glass transition temperature (Tg) of the copolymer. Incorporating comonomers with bulky side groups can increase the Tg, leading to materials with different mechanical properties at various temperatures.

Synthesis of Block and Graft Copolymers

Block and graft copolymers containing this compound segments offer unique properties due to their distinct phase-separated morphologies. These architectures allow for the combination of the low surface energy and chemical resistance of the fluorinated block with the properties of other polymer segments.

Di- and Multi-Block Copolymers of this compound

Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), are commonly employed to synthesize well-defined di- and multi-block copolymers of this compound. kpi.uafrontiersin.org These methods allow for precise control over the molecular weight and architecture of the resulting polymers.

Semifluorinated di- and triblock copolymers have been prepared by ATRP, where macroinitiators of polystyrene, poly(butyl acrylate), or poly(methyl acrylate) were used to initiate the polymerization of fluorinated methacrylates. kpi.ua The formation of these block copolymers has been confirmed by techniques like size exclusion chromatography (SEC) and ¹H NMR spectroscopy. kpi.ua Similarly, group transfer polymerization has been utilized to prepare semifluorinated block copolymers of oligo(ethylene glycol) methacrylate and 1H,1H,2H,2H-perfluorooctyl methacrylate. acs.org

Controlled Grafting-From and Grafting-To Approaches for Surface Modification

Grafting techniques are powerful tools for modifying the surfaces of various materials by attaching polymer chains. Both "grafting-from" and "grafting-to" approaches have been utilized to create surfaces with tailored properties using this compound. cmu.edufao.orgnih.gov

In the "grafting-from" method, initiator sites are anchored to a surface, and the polymerization of the monomer is initiated from these sites. mdpi.comnih.gov This approach allows for the growth of a dense layer of polymer brushes. Controlled radical polymerization techniques like ATRP and reversible addition-fragmentation chain transfer (RAFT) polymerization are often used in this context to control the grafting process. fao.orgmdpi.com

The "grafting-to" approach involves the attachment of pre-synthesized polymer chains to a functionalized surface. cmu.edu This method offers good control over the characteristics of the grafted polymer chains.

Design and Synthesis of Star and Branched Polymer Architectures

Star and branched polymers represent another class of advanced polymer architectures that can be synthesized using this compound. researchgate.netuq.edu.aunih.govfigshare.com These structures, with multiple polymer arms radiating from a central core, exhibit unique solution and bulk properties compared to their linear counterparts.

The synthesis of star polymers can be achieved through various strategies, including the "arm-first" and "core-first" methods. In the "arm-first" approach, linear polymer arms are first synthesized and then linked together using a multifunctional coupling agent. rsc.org The "core-first" method involves initiating the polymerization of the monomer from a multifunctional initiator.

Controlled polymerization techniques are essential for the synthesis of well-defined star and branched polymers with controlled arm lengths and functionalities. nih.govfigshare.com For example, atom transfer radical polymerization (ATRP) has been used to synthesize star polymers with a polyhedral oligomeric silsesquioxane (POSS) core. researchgate.net

Structural Characterization of this compound Copolymers

The comprehensive structural characterization of this compound (PFOA) copolymers is essential for establishing structure-property relationships. A variety of analytical techniques are employed to elucidate the copolymer composition, molecular weight, molecular weight distribution, and thermal properties. These methods provide detailed insights into the polymer architecture, which in turn governs the macroscopic performance of the material.

Spectroscopic Analysis: NMR and FTIR

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise microstructure of copolymers. Both ¹H and ¹⁹F NMR are particularly informative for PFOA copolymers.

¹H NMR spectroscopy is used to identify and quantify the non-fluorinated comonomer units. For instance, in a copolymer of this compound and a hydrocarbon-based acrylate like methyl methacrylate (MMA) or butyl acrylate (BA), the protons of the acrylate backbone and the ester side chains give characteristic signals. The peak at approximately 0.9 ppm can be assigned to the protons of –CH₃ groups from comonomers like MMA and BA, while peaks between 1.0 ppm and 1.5 ppm are attributed to the –CH₂CH₂– groups in BA. Protons on the main polymer chain typically appear around 2.0 ppm, and those of –OCH₂– and –OCH₃ groups are found between 3.7 ppm and 4.9 ppm.

¹⁹F NMR spectroscopy is crucial for characterizing the fluorinated segments of the copolymer. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, allowing for detailed analysis of the perfluorooctyl side chains. A representative ¹⁹F NMR spectrum of a fluorine-containing acrylic copolymer would show a peak for the –CF₃ group at approximately -80.9 ppm. The signal for the –CF₂CH₂CH₂OH group appears around -113.0 ppm, while the other –CF₂– groups in the perfluorooctyl chain resonate at chemical shifts between -121.7 ppm and -127.5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy provides valuable information about the functional groups present in the copolymer, confirming the incorporation of both PFOA and the comonomer. The FTIR spectrum of a PFOA copolymer typically exhibits characteristic absorption bands.

A strong absorption band corresponding to the C=O stretching vibration of the acrylate ester group is observed around 1737 cm⁻¹. The presence of the perfluoroalkyl chain is confirmed by strong C-F stretching vibrations, typically appearing in the region of 1148 cm⁻¹ to 1237 cm⁻¹. Aliphatic C-H stretching vibrations from the comonomer and the ethyl group of PFOA are observed in the 2874 cm⁻¹ to 2967 cm⁻¹ range. The successful copolymerization is often confirmed by the disappearance of the C=C bond vibration from the acrylate monomers.

Interactive Table 1: Characteristic FTIR Absorption Bands for this compound Copolymers
Wavenumber (cm⁻¹)AssignmentFunctional Group
2967, 2878Asymmetrical and symmetrical stretching–CH₃
1737Stretching vibrationC=O (ester)
1598Stretching vibrationBenzene ring (if applicable)
1542Deformation vibrationN-H from –CO–NH– (if applicable)
1237, 1200, 1148Stretching vibrationsPerfluoroalkyl group (C-F)

Molar Mass and Molar Mass Distribution Analysis: GPC

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of PFOA copolymers. GPC separates polymer chains based on their hydrodynamic volume in solution.

The molecular weight and PDI are critical parameters as they significantly influence the mechanical properties, viscosity, and processing characteristics of the copolymer. For example, in thiol-acrylate networks, an increase in the functionality of the thiol monomer leads to a higher average molecular weight and a broader PDI of the resulting thiol-polyacrylate backbone chains. Specifically, tetrathiol-containing networks exhibited higher molecular weight averages (Mn = 2.6 ± 0.08 × 10⁴ Da and Mw = 3.6 ± 0.1 × 10⁴ Da) compared to dithiol-containing networks (Mn = 9.4 ± 0.9 × 10³ Da and Mw = 1.7 ± 0.03 × 10⁴ Da). This demonstrates how comonomer choice directly impacts the final polymer size. The PDI provides a measure of the breadth of the molecular weight distribution, with values close to 1.0 indicating a narrow distribution, which is often desirable for achieving uniform material properties.

Interactive Table 2: GPC Data for Thiol-Acrylate Photopolymer Networks
Thiol Monomer FunctionalityMn (Da)Mw (Da)PDI (Mw/Mn)
Monothiol1.6 ± 0.1 × 10⁴2.3 ± 0.07 × 10⁴1.44
Dithiol9.4 ± 0.9 × 10³1.7 ± 0.03 × 10⁴1.81
Tetrathiol2.6 ± 0.08 × 10⁴3.6 ± 0.1 × 10⁴1.38

Thermal Properties Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to investigate the thermal behavior of PFOA copolymers.

TGA provides information on the thermal stability and decomposition profile of the copolymers. By monitoring the weight loss of a sample as a function of temperature, the onset of decomposition and the degradation mechanism can be elucidated. The thermal decomposition of copolymers often occurs in multiple steps, corresponding to the degradation of different components of the polymer chains. For example, a representative thermogram might show an initial decomposition step around 171 °C, followed by subsequent weight loss at higher temperatures, such as 282 °C and 381 °C. The thermal stability is a key factor for applications where the material will be exposed to elevated temperatures.

Interactive Table 3: Thermal Decomposition Profile of a Representative Fluorinated Copolymer
Decomposition StepTemperature (°C)Weight Loss (%)
11712.9
228248.3
338147.8

Material Science and Advanced Engineering Applications of Poly Perfluorooctyl Acrylate Excluding Biological and Safety Implications

Surface Morphologies and Topographical Engineering

The performance of poly(perfluorooctyl acrylate) in surface applications is intrinsically linked to its morphology and the precise arrangement of its constituent fluorocarbon chains at interfaces. Engineering these features through controlled deposition and understanding the resulting molecular aggregation are key areas of research.

The method of depositing poly(this compound) and the specific parameters used during the process have a profound impact on the final thin film's structure, uniformity, and surface topography. Various techniques, including initiated chemical vapor deposition (iCVD), plasma-enhanced chemical vapor deposition (PECVD), and high-pressure free meniscus coating (hFMC), allow for precise control over the film's characteristics.

In iCVD, the substrate and filament temperatures are critical parameters. The tendency of poly(1H,1H,2H,2H-perfluorodecyl acrylate), a closely related polymer, to form an ordered lamellar structure is a direct function of these temperatures. acs.orgresearchgate.net Different growth regimes, characterized by distinct surface structuring and crystallographic textures, can be achieved by tuning these parameters, leading to either island or columnar growth. researchgate.net For instance, investigations into pPFDA films deposited by iCVD have shown that varying the substrate temperature between 20 °C and 60 °C significantly alters the resulting crystallographic orientation and surface morphology. acs.org

With PECVD, parameters such as plasma power and the distance between the plasma source and the substrate can be optimized to control the deposition rate and ensure the creation of uniform, defect-free coatings over large areas. nih.govmdpi.com For poly(hexafluorobutyl acrylate), another related fluoropolymer, optimal conditions of 5 W plasma power and a 9 cm antenna-substrate distance yielded a maximum deposition rate of 11.3 nm/min. mdpi.com

The choice of solvent and coating conditions in solution-based deposition also plays a significant role. When depositing poly[2-(perfluorooctyl)ethyl acrylate] (PFOEA) films, using liquid CO2 as a solvent in an hFMC process resulted in a terrace-like structure, which contrasted with films deposited from 1,1,2-trichlorotrifluoroethane (Freon 113) under standard dip-coating conditions. researchgate.net This difference in morphology was attributed to the exposure of carbonyl groups at the air/polymer interface in the CO2-deposited films. researchgate.net

Table 1: Influence of Deposition Parameters on Film Morphology

Deposition TechniqueControlling ParameterEffect on Film Morphology and PropertiesReference
Initiated Chemical Vapor Deposition (iCVD)Substrate and Filament TemperatureControls the formation of ordered lamellar structures, crystallographic orientation, and surface topography (island vs. columnar growth). acs.orgresearchgate.net
Plasma-Enhanced Chemical Vapor Deposition (PECVD)Plasma Power and Antenna-Substrate DistanceOptimizes deposition rate and ensures uniform, defect-free coatings. nih.govmdpi.com
High-Pressure Free Meniscus Coating (hFMC)Solvent (e.g., liquid CO2 vs. Freon 113)Affects surface structure; liquid CO2 can lead to terrace-like morphologies with exposed carbonyl groups. researchgate.net

The unique surface properties of poly(this compound) are derived from the self-organization of its perfluoroalkyl (Rf) side chains. At the air-polymer interface, these chains arrange into a highly ordered, crystalline structure. acs.org Investigations using techniques like Wide-Angle X-ray Diffraction (WAXD) and Grazing Incidence X-ray Diffraction (GIXD) reveal that the Rf groups orient themselves nearly perpendicular to the substrate. acs.orgresearchgate.net This orientation results in a lamellar structure where the outermost surface is densely packed with low-energy trifluoromethyl (–CF3) terminal groups. nih.govacs.org

X-ray photoelectron spectroscopy (XPS) analysis confirms the exposure of these CF3 groups at the surface. The measured CF3/CF2 atomic ratio for a copolymer film was found to be significantly higher than the theoretical bulk value, indicating a preferential orientation of the fluorinated tails towards the air. nih.gov The packing of the Rf chains is often a distorted hexagonal arrangement. acs.org

Thermal history significantly influences this molecular ordering. Applying thermal annealing to the polymer films enhances the mobility of the polymer chains, allowing for a higher degree of ordering of the Rf groups. acs.orgresearchgate.net This increased order in the annealed films contributes to more stable and enhanced surface properties. acs.org The crystallization of these side chains is a key factor; polymers with perfluoroalkyl chains of eight or more carbons (like perfluorooctyl) are typically crystalline at room temperature, which is crucial for stable surface characteristics. acs.org

Wettability Characteristics and Surface Energy Manipulation

The dense layer of CF3 groups at the surface gives poly(this compound) an exceptionally low surface energy, leading to high liquid repellency.

Poly(this compound) is a cornerstone material for creating surfaces that exhibit extreme liquid repellency. While its inherent low surface energy provides hydrophobicity and oleophobicity, achieving superhydrophobicity (water contact angle > 150°) and superoleophobicity (oil contact angle > 150°) often requires the engineering of a hierarchical micro- and nanoscale surface roughness in addition to the low surface energy chemistry. acs.org

Coatings of a copolymer containing 2-(perfluorooctyl)ethyl acrylate (B77674), when applied to a surface with microscale roughness formed by halloysite nanotubes, achieved superhydrophobicity with a water contact angle of 172.5°. acs.org This demonstrates the Cassie-Baxter wetting state, where air is trapped within the rough surface texture, minimizing the contact area between the liquid droplet and the solid surface. acs.org However, this particular surface was not superoleophobic. acs.org

Superhydrophobic and superoleophobic surfaces have been successfully prepared by grafting poly(perfluorodecylacrylate) chains onto silicon substrates using iCVD. nih.gov The grafting process enhances the formation of a semicrystalline phase in the polymer. This increased crystallinity reduces the mobility of the polymer chains, resulting in stable non-wetting surfaces for both water and low-surface-tension oils. nih.gov In contrast, amorphous, ungrafted films of the same polymer are more easily wetted. nih.gov

Several molecular and structural factors govern the water and oil repellency of poly(this compound) surfaces. The length, mobility, and packing density of the perfluoroalkyl side chains are of primary importance.

Side-Chain Length and Crystallinity : Polymers with longer perfluoroalkyl side chains (eight or more carbons) tend to exhibit side-chain crystallization. acs.orgwtin.com This crystalline structure immobilizes the chains, ensuring a stable, low-energy surface and preventing reorientation of the polymer backbone or more polar groups towards the interface when in contact with liquids. acs.orgnih.gov

Molecular Mobility : High molecular mobility is detrimental to repellency. For poly(fluoroalkyl acrylate)s with shorter, non-crystalline side chains, the chains have greater freedom of movement. acs.org When in contact with water, this mobility can allow the more polar carbonyl groups in the polymer backbone to reorient towards the water interface, minimizing interfacial free energy but lowering the contact angle and reducing repellency. acs.orgelsevierpure.com

Monomer Concentration : In copolymers, increasing the concentration of the this compound monomer leads to a lower surface energy and, consequently, a larger contact angle for both water and oil. scientific.net

Surface Ordering : The degree of order of the Rf groups at the interface affects liquid repellency. Thermal annealing, which improves the ordering of the Rf side chains, can lead to a decrease in water contact angle hysteresis. nih.govresearchgate.net

Backbone Flexibility : A more rigid polymer backbone can help maintain the orientation of the fluorinated side chains at the surface, leading to better repellency. For instance, in certain polyurethane oligomers, an aromatic-based backbone resulted in lower mobility and more effective localization of CF2 and CF3 groups at the surface compared to a more flexible aliphatic backbone. mdpi.com

Table 2: Key Factors Affecting Repellency of Poly(this compound) Surfaces

FactorInfluence on PerformanceUnderlying MechanismReference
Side-Chain CrystallinityEnhances and stabilizes repellency.Reduces side-chain mobility, preventing the exposure of higher-energy groups to the liquid interface. acs.orgnih.gov
Molecular MobilityDecreases repellency, especially dynamic repellency.Allows for surface reconstruction and reorientation of polar carbonyl groups towards the water interface. acs.orgelsevierpure.com
Fluorinated Monomer ContentIncreases both water and oil repellency.Higher fluorine content leads to lower overall surface energy of the film. scientific.net
Thermal AnnealingImproves the stability of repellency (lower hysteresis).Increases the degree of ordering of the perfluoroalkyl side chains at the surface. nih.govresearchgate.net

Thermomechanical and Durability Properties of Poly(this compound) Materials

For practical applications, coatings made from poly(this compound) must possess adequate thermal stability and mechanical durability to withstand their operational environment. Fluorinated polymers are generally known for their high thermal stability. researchgate.net

Thermogravimetric analysis (TGA) of a copolymer containing 2-(perfluorooctyl)ethyl acrylate showed that major weight loss began at 205 °C under a nitrogen atmosphere and 160 °C in air. acs.org The introduction of comonomers, such as catechol groups, can improve thermal stability and dewetting resistance. acs.org The glass transition temperature (Tg), a key indicator of a polymer's mechanical properties, can be modulated by copolymerization. For example, copolymerizing perfluoroalkyl ethyl methacrylate (B99206) with methyl methacrylate (MMA) resulted in a linear decrease in Tg from 102 °C to 77 °C as the fluorinated monomer content increased, which also corresponded to a decrease in Young's modulus. researchgate.net

Mechanical properties such as hardness and abrasion resistance are critical for coating applications. In UV-cured epoxy acrylate coatings, the inclusion of 1H,1H,2H,2H-perfluorodecyl acrylate significantly improved abrasion resistance due to the low friction coefficient of the fluorine structures. dergipark.org.tr For hybrid organic-inorganic coatings containing 1H,1H,2H,2H-perfluorooctyltriethoxysilane, tensile strength was found to increase significantly with up to 10% inorganic content. mdpi.com However, increased fluorine content can sometimes lead to a decrease in adhesion to the substrate. mdpi.com The durability of the water-repellent effect is also a key concern; performance can be affected by environmental factors such as aging and washing over the lifetime of a coated product. acs.org Furthermore, while the polymer films are durable, they can be degraded by harsh chemical treatments like hydrolysis with sodium hydroxide if not sufficiently crosslinked. acs.org

Table 3: Selected Thermomechanical Properties of Fluorinated Acrylate Systems

PropertyValue/ObservationPolymer SystemReference
Thermal Decomposition Start (TGA)205 °C (in N2), 160 °C (in air)P(FAC8-co-DOPAm) acs.org
Glass Transition Temperature (Tg)Decreased from 102 to 77 °C with increasing fluorinated monomer content.Poly(MMA-ran-perfluoroalkyl ethyl methacrylate) researchgate.net
Tensile StrengthIncreased from 12.14 MPa to 31.21 MPa with 10% inorganic content.Hybrid coating with 1H,1H,2H,2H-perfluorooctyltriethoxysilane mdpi.com
Abrasion ResistanceAbrasion rate decreased by 77.5% with the addition of the fluorinated monomer.Epoxy acrylate with 1H,1H,2H,2H-perfluorodecyl acrylate dergipark.org.tr

Analysis of Glass Transition Behavior and Crystallinity

Poly(this compound), often abbreviated as PFA-C8, exhibits complex thermal behavior characterized by the presence of ordered, liquid-crystalline phases rather than a simple, sharp glass transition temperature (Tg) typical of purely amorphous polymers. The long perfluoroalkyl side chains of the polymer have a strong tendency to self-assemble into ordered structures.

Studies using differential scanning calorimetry (DSC) and wide-angle X-ray diffraction (WAXD) have confirmed the semi-crystalline nature of PFA-C8. nih.gov The polymer forms a tilted hexatic smectic liquid-crystalline structure. researchgate.net Instead of a distinct Tg, the more prominent thermal event is the transition from this ordered state to a disordered, isotropic phase. For poly{2-(perfluorooctyl) ethyl acrylate}, this transition to a disordered phase occurs at 84 °C. researchgate.net The isotropization temperature (Ti), where the material loses its liquid-crystalline order, is significantly higher for PFA-C8 compared to polymers with similar backbones like poly{2-(perfluorooctyl) ethyl vinyl ether} (PFAVE8), despite having similar packing entropies. researchgate.net This indicates a more stable ordered phase in the acrylate-based polymer.

The crystallinity is a crucial aspect of the material's properties, and it is maintained even when the polymer is processed into different morphologies, such as microparticles. The physical properties and crystalline structure of PFA-C8 remain intact during self-organized microparticulation processes, as verified by WAXD and DSC measurements. nih.gov

Table 1: Thermal Transitions of Poly(this compound) (PFA-C8)

Thermal TransitionTemperatureMethod of ObservationReference
Transition to Disordered Phase84 °CDSC, X-ray Diffraction researchgate.net
Isotropization Temperature (Ti)Significantly higher than PFAVE8DSC, X-ray Diffraction, FTIR researchgate.net

Studies on Thermal Stability and Degradation Temperatures

The thermal stability of poly(fluoroalkyl acrylate)s is primarily governed by the properties of their hydrocarbon main chain. acs.org The degradation mechanism for polyacrylates typically involves random scission of the main chain. researchgate.net In an oxygen-free environment, degradation can proceed through rearrangements that lead to decarboxylation and the formation of monomers and alcohols. mdpi.com

For fluorinated polyacrylates specifically, thermal degradation at high temperatures (isothermal conditions at 450–750 °C) results in a variety of products. The main process is random main-chain scission. researchgate.net A study on a structurally similar polymer, poly-2,2′,3,3′,4,4′,5,5′,6,6′,7,7′,7″-tridecafluoroheptylacrylate, showed that the primary degradation products are the monomer, dimer, saturated diester, trimer, and the corresponding methacrylate. researchgate.net A notable product from the side-chain reaction is the formation of a fluorinated alcohol. researchgate.net

Table 2: Major Thermal Degradation Products of Fluorinated Polyacrylates

Product TypeSpecific Product ExampleOriginReference
MonomerTridecafluoroheptylacrylateMain-chain scission researchgate.net
Dimer-Main-chain scission researchgate.net
Trimer-Main-chain scission researchgate.net
AlcoholFluorinated AlcoholSide-chain reaction researchgate.net
OtherSaturated diester, Corresponding methacrylateMain-chain scission researchgate.net

Evaluation of Adhesion, Mechanical Robustness, and Environmental Durability

The mechanical characteristics and toughness of poly(fluoroalkyl acrylate) films are largely dependent on the hydrocarbon main chain of the polymer. acs.org While the homopolymer of this compound provides exceptionally low surface energy, its adhesion to substrates can be limited. To overcome this, it is often copolymerized with functional monomers that enhance adhesion. For instance, copolymers incorporating catechol-bearing monomers have been developed to improve adhesive properties. acs.org

The durability and robustness of coatings derived from poly(this compound) can be significantly enhanced through chemical modification and formulation strategies. Immobilization by crosslinking is a common method used to increase the toughness of the resulting film. acs.org Fluorine-containing acrylic copolymer emulsions are noted for providing satisfactory adhesion on a variety of substrates. researchgate.net Coatings formulated with these copolymers can exhibit good mechanical durability, as demonstrated in sandpaper abrasion tests. researchgate.net

For enhanced environmental durability, copolymers can be designed to self-crosslink and covalently bond to substrates. Coatings made from silica particles adorned with a self-crosslinking copolymer of a fluorinated acrylate and a silyl acrylate have shown resistance to both solvent extraction and etching with sodium hydroxide (NaOH). researchgate.net This approach creates highly robust and durable surfaces suitable for demanding applications. researchgate.net

Development of Specialty Coatings and Functional Materials

Functionalization of Textiles and Fabrics for Liquid Repellency and Surface Performance

One of the most successful applications of poly(this compound) and related C8 fluorochemicals is in the finishing of textiles to impart liquid repellency. publications.gc.ca These finishes create surfaces with very high repellency to both water (hydrophobicity) and oil (oleophobicity). publications.gc.ca The treatment works by forming a nanoscale thin film on individual fibers, which lowers the surface energy of the fabric without clogging the pores, thus maintaining its breathability. wtin.com

Application methods typically involve solution-based processes like dip-coating or spray-coating, followed by a thermal annealing or curing step. acs.orgpublications.gc.ca For example, cotton fabrics can be coated by a solution dipping method and then thermally annealed to fix the coating. publications.gc.ca Copolymers of 2-(perfluorooctyl)ethyl acrylate have been used to create superamphiphobic fabrics, which repel a wide range of liquids. acs.org The performance of these coatings is exceptional, leading to very high contact angles for various liquids. acs.org

Table 3: Contact Angles on Fabric Coated with a P(FAC8-co-DOPAm) Copolymer

LiquidContact AngleSurface PerformanceReference
Water169.3°Superhydrophobic acs.org
n-Hexadecane153.2°Superoleophobic acs.org

Engineered Coatings for Substrate Protection and Surface Modification

Engineered coatings based on poly(this compound) are utilized to protect various substrates and to impart unique surface properties such as anti-adhesion, self-cleaning, and chemical resistance. researchgate.net These fluorinated polymers are valued for their low moisture absorption, high thermal stability, and weather resistance. researchgate.net

Thin films of poly[2-(perfluorooctyl)ethyl acrylate] (PFOEA) can be deposited on substrates like silicon wafers using advanced techniques such as high-pressure free meniscus coating with liquid carbon dioxide as the solvent. researchgate.net These films exhibit extremely low surface energy. The critical surface tension (γc) of a PFOEA film deposited from a conventional solvent like Freon 113 was measured to be 6.5 mJ/m², which increased to 8.5 mJ/m² after annealing. researchgate.net This low surface energy is a result of the well-organized orientation of the perfluoroalkyl side chains at the air-polymer interface. researchgate.net

To create robust, multi-functional coatings, poly(this compound) can be incorporated into hybrid materials. For example, a superamphiphobic coating was fabricated by mixing a copolymer of 2-(perfluorooctyl)ethyl acrylate with halloysite nanotubes, which are natural tubular clay minerals. acs.org This organic/inorganic hybrid approach combines the low surface energy of the fluoropolymer with the structural properties of the inorganic filler to create highly repellent and durable surfaces. acs.org

Table 4: Critical Surface Tension (γc) of PFOEA Films

Coating ConditionCritical Surface Tension (γc)Reference
Deposited from Freon 113 (unannealed)6.5 mJ/m² researchgate.net
Deposited from Freon 113 (annealed)8.5 mJ/m² researchgate.net
Deposited from liquid CO2 (unannealed)9.7 mJ/m² researchgate.net
Deposited from liquid CO2 (annealed)8.9 mJ/m² researchgate.net

Fabrication of Microparticles and Their Application in Liquid Marble Formation

Poly[2-(perfluorooctyl)ethyl acrylate] (PFA-C8) is uniquely suited for the fabrication of microparticles used to create "liquid marbles". nih.govacs.org A liquid marble is a small liquid droplet encapsulated by a coating of solid micro- or nanoparticles, which prevents the liquid from directly contacting surfaces. aps.org

PFA-C8 microparticles can be prepared through a process of spontaneous, self-organized microparticulation that occurs during the evaporation of a polymer solution. acs.org This method yields particles with an average diameter of approximately 1.4 ± 0.28 μm. acs.org The key to their effectiveness is the extremely low surface energy of the PFA-C8 polymer. nih.gov This low energy provides a high solid-liquid spreading coefficient, which is crucial for the particles to effectively wrap and stabilize the liquid droplet. nih.gov

Consequently, PFA-C8 microparticles can be used to form stable liquid marbles from a wide variety of liquids, including low surface tension liquids like methanol. acs.org This is a significant advantage over other common hydrophobic polymer particles, such as those made from poly(tetrafluoroethylene) (PTFE) or poly(vinilydene fluoride) (PVDF), which are often unable to stabilize liquid marbles with such liquids. nih.govacs.org This capability opens up new possibilities for using liquid marbles as microreactors or for the controlled transport of small liquid volumes. acs.org

Design and Performance of Low Surface Energy Polymer Brushes

The creation of surfaces with exceptionally low energy is a cornerstone of advanced materials science, and polymer brushes synthesized from poly(this compound) and its derivatives are at the forefront of this endeavor. Polymer brushes are assemblies of polymer chains tethered at one end to a substrate, which, at sufficient grafting densities, stretch away from the surface to form a layer with distinct properties. nih.gov The unique chemical structure of poly(this compound), specifically its dense arrangement of perfluoroalkyl (Rf) side chains, allows for the design of surfaces with extremely low free energies, leading to profound hydrophobicity and oleophobicity. acs.org

The design of these brushes is intrinsically linked to their performance, with key parameters such as molecular weight dispersity (MWD), the orientation of the fluorinated side chains, and copolymer composition dictating the final surface properties. acs.orgresearchgate.net A prevalent and effective method for synthesizing these structures is the "grafting-from" approach, particularly through surface-initiated atom transfer radical polymerization (SI-ATRP). nih.govacs.org This technique allows for precise control over the growth of polymer chains from initiator sites anchored to a substrate, enabling the fine-tuning of brush thickness, density, and MWD. mdpi.commdpi.com

A critical design factor influencing the performance of poly{2-(perfluorooctyl)ethyl acrylate} (poly(FA-C8)) brushes is the molecular weight dispersity of the grafted polymers. acs.org Research has demonstrated that MWD directly controls the molecular aggregation and orientation of the Rf side groups at the outermost surface. acs.org

Broad MWD: Brushes with a high degree of variance in polymer chain length exhibit Rf groups that orient themselves perpendicular to the substrate surface. acs.org This perpendicular alignment maximizes the exposure of the low-energy -CF3 terminal groups, resulting in superior water repellency. acs.orgacs.org

Narrow MWD: In contrast, brushes with a more uniform chain length (narrow MWD) tend to have Rf groups that lie parallel to the substrate. acs.org

This relationship between design (MWD) and function (water repellency) is quantified by contact angle measurements. Brushes with a broad MWD show a significantly higher receding contact angle and a lower sliding contact angle for water, which are indicators of a highly non-wetting and slippery surface. acs.org

Table 1: Influence of Molecular Weight Dispersity (MWD) on the Wetting Properties of Poly{2-(perfluorooctyl)ethyl acrylate} Brushes

MWD of Polymer BrushReceding Contact Angle (θR)Sliding Contact Angle (θS)
Broad~105°~15°
Narrow~80°~35°

Data sourced from studies on poly(FA-C8) brushes on a flat silicon substrate. acs.org

The primary performance benchmark for these materials is their ability to achieve exceptionally low surface free energy. Poly(perfluoroacrylate) film structures have been reported to exhibit surface energies as low as 6 mJ·m⁻². port.ac.uk Copolymers incorporating 2-(perfluorooctyl)ethyl acrylate have also demonstrated ultra-low surface free energies, with one catechol-bearing copolymer film measured at 7.32 mJ·m⁻². acs.org This extremely low energy imparts both hydrophobic and oleophobic characteristics, making the surfaces repellent to a wide range of liquids, from water to nonpolar oils. acs.org

Table 2: Static Contact Angles of Various Liquids on a Catechol-Bearing Poly[2-(perfluorooctyl)ethyl acrylate] Copolymer Film

Testing LiquidStatic Contact Angle
Water125.5°
Diiodomethane104.1°
n-Hexadecane73.0°

These measurements demonstrate the amphiphobic nature of the surface, repelling both polar (water) and nonpolar (diiodomethane, n-hexadecane) liquids. acs.org

Beyond static repellency, an important performance aspect of these fluoropolymer brushes is their capacity for self-healing. acs.org The thermodynamic drive to minimize surface energy is a powerful force. The Rf groups have a strong tendency to migrate and rearrange toward the outermost surface. If the surface is damaged (e.g., by plasma or UV irradiation, which can decompose the side chains and reduce hydrophobicity), the low-energy properties can often be restored by heating the material above its glass-transition temperature. This thermal annealing provides the polymer chains with enough mobility to reorient the intact fluorinated groups back to the surface, thus healing the damage. acs.org

Environmental Fate, Transformation, and Analytical Characterization of Perfluorooctyl Acrylate and Its Polymers

Abiotic Degradation Pathways in Environmental Matrices

The environmental fate of perfluorooctyl acrylate (B77674) and its polymers is significantly influenced by abiotic degradation processes. These pathways contribute to the transformation of the parent compounds into various degradation products, some of which are persistent and have their own environmental concerns.

Hydrolysis of Ester Linkages and Polymer Backbone Cleavage

Fluorotelomer-based polymers, including those derived from perfluoroo-ctyl acrylate, can undergo hydrolysis of the ester linkages that connect the perfluorinated side chains to the polymer backbone. nih.gov This process can be influenced by environmental conditions such as pH. researchgate.net For instance, one study reported that base-mediated hydrolysis of a commercial fluorotelomer-based polymer had an estimated half-life of approximately 0.7 years, while neutral abiotic hydrolysis was much slower, with half-life estimates ranging from 55 to 89 years. nih.gov

The cleavage of the ester bond releases the perfluorinated side chains, which can then undergo further transformation. nih.gov While hydrolysis of the ester linkage is a primary degradation pathway, the carbon-carbon backbone of the acrylate polymer is generally more resistant to degradation. nih.gov However, the breakdown of the polymer backbone can occur, leading to the formation of smaller oligomeric species that can subsequently undergo ester bond cleavage. nih.gov Studies on poly(1H,1H,2H,2H-perfluorooctyl acrylate) (pPFOA) have shown that the polymer films degrade rapidly during hydrolysis with sodium hydroxide, a process that can be described by an SN2 mechanism. figshare.comnih.govacs.org

Photo-oxidation Mechanisms and Formation of Transformation Products (e.g., Fluorotelomer Alcohols, Perfluorinated Carboxylic Acids like PFOA)

Photo-oxidation is another significant abiotic degradation pathway for perfluorooctyl acrylate and its polymers. This process involves the interaction of the compounds with light and oxidizing agents in the environment, leading to the formation of various transformation products.

A key intermediate in the degradation of fluorotelomer acrylates is the corresponding fluorotelomer alcohol (FTOH). scholaris.canih.gov For example, 8:2 fluorotelomer acrylate (8:2 FTAC) degrades to form 8:2 fluorotelomer alcohol (8:2 FTOH). nih.gov These FTOHs are volatile and can be transported over long distances in the atmosphere. scholaris.ca

Once formed, FTOHs can undergo further oxidation to produce a range of fluorinated compounds, including fluorotelomer carboxylic acids (FTCAs) and ultimately, persistent perfluorinated carboxylic acids (PFCAs) like perfluorooctanoic acid (PFOA). scholaris.canih.govnih.gov The transformation of FTOHs to PFCAs is a multi-step process that can occur in various environmental compartments, including the atmosphere, water, and soil. nih.govnih.gov The photo-oxidation of PFAS, including PFOA, can lead to the stepwise elimination of CF2 groups, eventually mineralizing to carbon dioxide and fluoride (B91410) ions. mdpi.com

The degradation of fluorotelomer-based polymers is considered a significant long-term source of FTOHs and PFCAs to the global environment. researchgate.net Modeling studies have indicated that over time, the degradation of fluorotelomer acrylate polymers in landfills and soil becomes a major contributor to PFOA concentrations in the environment. nih.gov

Studies on Persistence and Environmental Half-lives of this compound Polymers

The persistence of this compound polymers in the environment is a subject of ongoing research. The degradation rates and environmental half-lives of these polymers can vary significantly depending on their specific structure, the environmental conditions, and the degradation pathway.

One study investigating the degradation of an acrylate-linked fluorotelomer polymer in soil microcosms estimated a half-life of approximately 870–1400 years for the coarse-grained polymer tested. acs.org However, the same study suggested that more finely grained polymers in soils could have much shorter half-lives, in the range of 10–17 years, assuming that degradation is a surface-mediated process. acs.org Another study estimated a biodegradation half-life range of 8 to 111 years for a fluorotelomer-based acrylate polymer. scholaris.caresearchgate.net

Modeling studies have also been used to estimate the persistence of these polymers. For instance, the half-life for the neutral abiotic hydrolysis of a commercial fluorotelomer-based polymer was estimated to be between 55 and 89 years. nih.gov The degradation half-life of fluorotelomer-based polymers in waste stocks is a key parameter that influences the emissions of FTOHs and PFCAs into the environment. researchgate.net

Biotransformation Processes

In addition to abiotic degradation, microbial processes play a role in the transformation of this compound and related compounds in the environment.

Aerobic and Anaerobic Biodegradation Studies of Related Fluorotelomer Acrylates

Studies have shown that fluorotelomer acrylates can undergo biotransformation under both aerobic and anaerobic conditions. nih.gov Aerobic biodegradation of 8:2 fluorotelomer acrylate (8:2 FTAC) and 8:2 fluorotelomer methacrylate (B99206) (8:2 FTMAC) in soil has been observed, with half-lives of ≤5 days and ≤15 days, respectively. nih.gov This process involves the microbially mediated hydrolysis of the ester linkage, leading to the formation of 8:2 FTOH. nih.gov

Research on the biotransformation of 8:2 FTOH has been conducted under various anaerobic conditions, including nitrate-, sulfate-, and iron-reducing conditions. nih.gov The extent of biotransformation and the resulting products were found to differ depending on the specific anaerobic conditions. nih.gov

Characterization of Microbial Degradation Mechanisms and Metabolite Formation

The microbial degradation of fluorotelomer acrylates proceeds through a series of steps. The initial step is the hydrolysis of the ester bond, which releases the fluorotelomer alcohol. nih.gov This is followed by the biotransformation of the FTOH, which is a well-studied process. nih.gov

Under aerobic conditions, 8:2 FTOH is known to biodegrade to form various metabolites, including fluorotelomer carboxylic acids and ultimately perfluorinated carboxylic acids such as PFOA. nih.gov In a study on the biotransformation of 8:2 FTAC and 8:2 FTMAC in aerobic soils, the formation of up to 10.3 mol% of PFOA was observed after 105 days. nih.gov

Analytical Methodologies for Detection and Quantification in Environmental Samples

The accurate detection and quantification of this compound and its related polymers in various environmental matrices are paramount to understanding their fate and transport. This requires sophisticated analytical techniques capable of handling complex sample matrices and detecting these compounds at trace levels. Methodologies often involve a combination of advanced sample preparation, chromatographic separation, and spectroscopic characterization.

Advanced Sample Preparation and Extraction Techniques (e.g., Solid Phase Extraction, Thermal Desorption)

Effective sample preparation is a critical first step to isolate and concentrate target analytes from environmental samples, thereby minimizing matrix interference.

Solid Phase Extraction (SPE) is a widely employed technique for the extraction of per- and polyfluoroalkyl substances (PFAS), including acrylate derivatives, from aqueous samples like drinking water, wastewater, and surface water. nelac-institute.orgchromatographyonline.com The process involves passing a liquid sample through a solid sorbent material, which retains the analytes of interest. phenomenex.com These retained compounds are then eluted with a small volume of an appropriate solvent. unitedchem.com

The choice of sorbent is crucial for achieving high recovery rates. chromatographyonline.com For PFAS analysis, polymeric sorbents with weak anion-exchange (WAX) capabilities are common, as they can effectively retain a diverse range of PFAS compounds. unitedchem.com For instance, EPA draft Method 1633, which covers various environmental matrices, utilizes Solid Phase Extraction. nelac-institute.org The automation of SPE procedures is becoming increasingly important to ensure good quality results and reduce manual labor. nelac-institute.orgnih.gov

Key considerations in SPE method development for this compound and its polymers include the sample matrix, the specific analytes of interest, and the desired detection limits. chromatographyonline.com For complex food matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach followed by an optional SPE cleanup step may be employed. unitedchem.com

Below is a table summarizing common SPE approaches for PFAS analysis.

SPE Sorbent TypeTarget AnalytesCommon MatricesElution SolventsReference
Polymeric Weak Anion Exchange (WAX)Diverse PFAS, including PFOA and PFOSDrinking Water, FoodMethanol with ammonium (B1175870) hydroxide unitedchem.comunitedchem.com
Polystyrene-divinylbenzene (PS-DVB)Long and short-chain PFASDrinking WaterNot specified chromatographyonline.com
Coconut CharcoalMethod analyte and 1,4-dioxane-d8Aqueous samplesDichloromethane (DCM) eurofins.com
C18 and Aminopropyl Silica MixtureLong and short-chain PFASSurface WaterNot specified nih.gov

Chromatographic Separation Methods (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Tandem Mass Spectrometry)

Following extraction, chromatographic techniques are used to separate the target analytes from other compounds in the extract before detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant and approved analytical technique for the quantitative analysis of PFAS in environmental samples. researchgate.netnih.gov This method offers high sensitivity and selectivity, allowing for the detection of trace levels of contaminants in complex matrices. nih.govperkinelmer.com In LC-MS/MS, the sample extract is injected into a liquid chromatograph, where the compounds are separated based on their affinity for the stationary phase. The separated compounds then enter a tandem mass spectrometer, which identifies and quantifies them based on their mass-to-charge ratio and fragmentation patterns. eurofins.com Isotope dilution, using carbon-13 labeled internal standards, is often used to improve accuracy by correcting for matrix effects. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) , particularly high-resolution mass spectrometry (GC-HRMS), is an emerging and potentially underutilized technology for PFAS analysis. nih.govnih.gov While LC-MS/MS is more common for non-volatile and ionic PFAS, GC-MS is suitable for more volatile and thermally stable fluorinated compounds. nih.gov A workflow for suspect screening and non-targeted analysis using GC-HRMS has been developed, involving the creation of custom spectral databases to identify a wide range of PFAS and their transformation products. nih.govnih.gov

The table below compares the primary chromatographic methods used for PFAS analysis.

TechniqueAnalytes AmenableIonization ModeKey AdvantagesKey Limitations
LC-MS/MSIonic and non-volatile PFAS (e.g., PFOA, PFOS)Electrospray Ionization (ESI), typically negative modeHigh sensitivity and selectivity, "gold standard" for regulatory methodsNot suitable for volatile or neutral PFAS
GC-HRMSVolatile and thermally stable PFAS and precursorsElectron Ionization (EI), Chemical Ionization (CI)Rich datasets, large existing spectral databases, good for non-targeted analysisLess developed for PFAS than LC-MS/MS, requires derivatization for some compounds

Spectroscopic Characterization Techniques (e.g., X-ray Photoelectron Spectroscopy for surface composition, Fourier-Transform Infrared Spectroscopy, Wide-Angle X-ray Diffraction, Differential Scanning Calorimetry)

Spectroscopic techniques are invaluable for characterizing the chemical structure, composition, and physical properties of this compound polymers.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov XPS has been specifically used to investigate the surface characteristics of fluorinated acrylate homopolymers, including 1,1-dihydrothis compound (PFOA). acs.orgaip.org Studies using XPS have shown that in polymers containing this compound, the low-surface-energy fluorinated component tends to segregate to the polymer-air interface. acs.org This surface enrichment is a critical property for many applications of these polymers. acs.org

Fourier-Transform Infrared Spectroscopy (FTIR) is used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. youtube.com An FTIR spectrometer collects high-resolution spectral data over a wide spectral range simultaneously. azom.com This technique is used to identify the functional groups present in a molecule. For acrylate polymers, FTIR can be used to monitor the curing process by observing the decrease in the characteristic signal of the C=C double bond of the acrylate monomer as it is consumed during the reaction. azom.com

Wide-Angle X-ray Diffraction (WAXD) , also known as Wide-Angle X-ray Scattering (WAXS), is a technique used to study the crystalline structure of materials. ndhu.edu.twwikipedia.org For polymers, WAXD can determine the degree of crystallinity, the size and orientation of crystallites, and the phase composition. wikipedia.org While many fluorinated polyimides are amorphous, WAXD patterns can confirm the lack of crystalline structure. researchgate.netresearchgate.net The technique is particularly useful for characterizing the ordered structures in semi-crystalline polymers. ndhu.edu.twmdpi.com

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.dehu-berlin.de DSC is used to study thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). hu-berlin.deazom.com This information is crucial for understanding the processing conditions and performance of polymeric materials. eag.com For example, DSC has been used to study the phase behavior of block copolymers containing perfluorooctylethyl acrylate. researchgate.net

TechniqueInformation ObtainedApplication to this compound Polymers
XPS Surface elemental composition and chemical stateCharacterizing the enrichment of fluorine at the polymer surface acs.orgaip.org
FTIR Presence of functional groupsIdentifying chemical structure and monitoring polymerization reactions azom.comresearchgate.net
WAXD Crystallinity, crystal structure, orientationDetermining if the polymer is amorphous or semi-crystalline wikipedia.orgresearchgate.net
DSC Thermal transitions (Tg, Tm, Tc), heat capacityInvestigating phase behavior and thermal properties hu-berlin.deresearchgate.net

Theoretical and Computational Chemistry of Perfluorooctyl Acrylate Systems

Quantum Chemical Calculations of Monomer and Polymer Structures

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and geometric arrangements of perfluorooctyl acrylate (B77674) systems.

Electronic Structure, Bonding, and Reactivity Studies

While comprehensive quantum chemical studies specifically targeting the perfluorooctyl acrylate monomer are not extensively available in the public domain, valuable insights can be drawn from computational investigations of similar fluorinated acrylate molecules.

DFT calculations on related fluorinated acrylate compounds reveal significant information about their electronic structure and reactivity. For instance, studies on acrylate molecules with perfluorinated pendant units have been performed using the B3LYP functional with the 6-311++G(d,p) basis set to determine optimized geometries, thermochemical parameters, and global reactivity descriptors researchgate.net.

Key Electronic Properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In acrylate systems, the HOMO is typically localized on the C=C double bond, while the LUMO is distributed over the acrylate group. The presence of the highly electronegative perfluorooctyl chain is expected to lower the energy of both the HOMO and LUMO, influencing the monomer's susceptibility to nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution within a molecule. For this compound, the MEP would show a region of negative potential around the oxygen atoms of the carbonyl group, indicating a site for electrophilic attack. The perfluorooctyl chain would exhibit a relatively neutral or slightly negative potential due to the high electronegativity of fluorine atoms.

Bonding: The carbon-fluorine (C-F) bonds in the perfluorooctyl chain are exceptionally strong due to the high electronegativity of fluorine, contributing to the thermal and chemical stability of the polymer. The acrylate group's C=C double bond is the primary site of reaction during polymerization.

Reactivity:

The reactivity of acrylate monomers in free-radical polymerization is a key area of study. DFT has been employed to model the propagation kinetics of various substituted acrylates researchgate.net. These studies help in understanding how the substituent group, in this case, the perfluorooctyl chain, affects the stability of the propagating radical and the activation energy of the addition reaction. The electron-withdrawing nature of the perfluorinated chain can influence the reactivity of the vinyl group.

PropertyDescriptionPredicted Influence of Perfluorooctyl Group
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Lowered energy, decreasing electron-donating tendency.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Lowered energy, increasing electron-accepting tendency.
HOMO-LUMO GapDifference in energy between HOMO and LUMO; indicates chemical reactivity.Potentially altered gap, influencing overall reactivity.
Dipole MomentMeasure of the overall polarity of the molecule.Significant dipole moment due to the electronegative perfluorooctyl chain.

Conformational Analysis and Molecular Packing Arrangements

The long, rigid perfluorooctyl side chain plays a dominant role in the conformational preferences of the monomer and the packing arrangements in the resulting polymer.

Monomer Conformation:

While specific computational studies on the conformational analysis of the this compound monomer are limited, it is expected that the molecule will exhibit a number of low-energy conformations due to the flexibility of the ethyl acrylate portion. The bulky and rigid nature of the perfluorooctyl chain, however, will impose significant steric constraints, favoring extended conformations to minimize intramolecular repulsion.

Polymer Molecular Packing:

Poly(this compound) is known to exhibit a high degree of order due to the self-assembly of the fluorinated side chains. Experimental techniques like X-ray diffraction, complemented by computational modeling, have provided insights into the molecular packing.

The polymer chains are thought to adopt a comb-like architecture where the polyacrylate backbone is shielded by the densely packed, helically coiled perfluorooctyl side chains. These side chains tend to crystallize into a lamellar structure. This ordered arrangement is a key factor in the low surface energy and unique surface properties of poly(this compound) films kyoto-u.ac.jpacs.org.

Computational studies on similar fluorinated polymers have shown that the side chains can pack in a hexagonal lattice. The packing density and orientation of these side chains are influenced by factors such as temperature and the substrate on which the polymer film is cast acs.org.

Structural FeatureDescriptionKey Findings
Side Chain ConformationThe spatial arrangement of the perfluorooctyl side chain.Expected to be predominantly in an extended, helical conformation.
Polymer Backbone ConformationThe arrangement of the main polyacrylate chain.Likely shielded by the bulky side chains.
Crystalline StructureOrdered arrangement of polymer chains in the solid state.Lamellar structure formed by the crystallization of the perfluorooctyl side chains kyoto-u.ac.jp.
Interchain SpacingThe distance between adjacent polymer chains.Influenced by the length and packing of the side chains.

Molecular Dynamics and Monte Carlo Simulations

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the dynamic behavior and equilibrium properties of polymer systems over time.

Polymer Chain Conformation and Dynamics

Simulations could provide valuable data on:

End-to-End Distance: The distance between the two ends of the polymer chain.

Segmental Dynamics: The motion of individual segments of the polymer chain.

Investigation of Interfacial Interactions and Surface Reorganization

The surface properties of poly(this compound) are of significant interest for various applications. MD and MC simulations can provide atomistic-level insights into the behavior of the polymer at interfaces, such as with air or a liquid.

Simulations of fluorinated polymer surfaces have shown a strong tendency for the low-energy perfluoroalkyl side chains to orient themselves towards the interface with a low-energy medium like air. This surface segregation is the primary reason for the low surface energy and oleophobicity of these materials.

Upon contact with a higher-energy medium, such as water, the polymer surface can undergo reorganization. MD simulations could be used to model this process, showing how the polymer chains might reorient to expose more polar parts of the molecule (like the ester groups) to the water interface to minimize the interfacial energy. However, the strong intermolecular forces between the crystalline perfluorooctyl side chains would likely make this reorganization a slow and energetically demanding process.

Computational Studies of Polymerization Kinetics and Thermodynamics

Computational chemistry offers a powerful approach to understanding the fundamental aspects of polymerization reactions, including their kinetics and thermodynamics.

Polymerization Kinetics:

Quantum chemical calculations have been successfully applied to study the kinetics of free-radical copolymerization of monomers similar to this compound. For instance, a computational study on the copolymerization of 2-perfluorooctyl ethyl methacrylate (B99206) with methyl methacrylate utilized quantum chemistry to determine reaction rate constants for propagation using transition state theory researchgate.net. The study found that the reactivity ratio of the fluorinated methacrylate was higher than that of methyl methacrylate, and the reaction conditions led to a random polymer structure due to differing rate constants in self- and cross-propagation researchgate.net.

Such computational approaches can provide valuable data on:

Activation Energies: The energy barrier that must be overcome for the polymerization reaction to occur.

Rate Constants: Quantitative measures of the speed of the polymerization reaction.

Reactivity Ratios: In copolymerization, these ratios describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or a different monomer.

Thermodynamics of Polymerization:

The thermodynamics of polymerization determine whether a polymerization reaction is favorable under given conditions. Key thermodynamic parameters include the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of polymerization.

While specific computational studies on the thermodynamics of this compound polymerization are not widely reported, computational methods can be used to estimate these values. For instance, the enthalpy of polymerization can be calculated as the difference in the heats of formation of the monomer and the polymer repeating unit. DFT calculations are a suitable method for obtaining these heats of formation.

A computational study on the mixing enthalpies of fluorinated precursors in ionic liquids has demonstrated the use of quantum chemical calculations (B3LYP/6-31++G(d)) to understand the intermolecular interactions that govern thermodynamic properties chemrxiv.org. Similar approaches could be applied to model the thermodynamics of the polymerization process itself.

ParameterDescriptionRelevance to this compound Polymerization
Enthalpy of Polymerization (ΔH)The heat released or absorbed during polymerization.Expected to be exothermic due to the conversion of a C=C double bond to two C-C single bonds.
Entropy of Polymerization (ΔS)The change in disorder during polymerization.Expected to be negative as liquid monomers are converted into a more ordered polymer structure.
Gibbs Free Energy of Polymerization (ΔG)The overall thermodynamic driving force for polymerization.Determines the spontaneity of the polymerization at a given temperature.
Ceiling Temperature (Tc)The temperature at which the rate of polymerization equals the rate of depolymerization.An important parameter for determining the upper temperature limit for polymerization.

Q & A

Q. How do researchers reconcile discrepancies between in vitro toxicity assays and in vivo exposure studies?

  • Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro dose metrics to in vivo scenarios. Account for metabolic differences using species-specific liver microsomes. Comparative omics (transcriptomics/proteomics) identifies conserved pathways across models, reducing false positives/negatives .

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